molecular formula C12H17N3O B8569346 N-[4-(1-Piperazinyl)phenyl]acetamide

N-[4-(1-Piperazinyl)phenyl]acetamide

Cat. No.: B8569346
M. Wt: 219.28 g/mol
InChI Key: YSAGBPKXODMPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-Piperazinyl)phenyl]acetamide is an organic compound with the molecular formula C12H17N3O . It is an acetamide derivative featuring a piperazinyl functional group. This structural motif is of significant interest in medicinal chemistry, as piperazine-based compounds are known to improve the solubility, bioavailability, and pharmacokinetic profiles of drug candidates . Recent research highlights the value of this compound and its structural analogs in biomedical research, particularly in bone biology. Specifically, derivatives based on the N-phenyl acetamide scaffold with a piperazine substituent have been identified as potential candidates for the prevention of osteoporosis . These compounds are investigated for their ability to inhibit osteoclast differentiation, a key process in bone resorption that, when excessive, leads to osteoporotic bone loss . The mechanism of action for such inhibitors is believed to involve the suppression of critical signaling pathways in osteoclastogenesis, including TRAF6-mediated IκBα/NF-κB and PI3K/AKT/NFATc1 signaling, which ultimately reduces the expression of osteoclast-related genes . Researchers value this chemical structure as a key scaffold for the synthesis and evaluation of novel bioactive derivatives aimed at developing new anti-osteoporosis agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

YSAGBPKXODMPLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for N 4 1 Piperazinyl Phenyl Acetamide and Its Derivatives

Strategic Approaches to N-Phenylacetamide Precursor Synthesis

The foundational step in synthesizing the target compound and its derivatives is the preparation of N-phenylacetamide precursors, typically haloacetyl anilides. These precursors contain a reactive halogen atom that serves as a handle for subsequent coupling with the piperazine (B1678402) ring.

The most common method for preparing haloacetyl anilide precursors is the acylation of anilines with haloacetyl halides, primarily chloroacetyl chloride and bromoacetyl bromide. This reaction forms an amide bond and introduces the necessary haloacetyl group.

Chloroacetyl Chloride: The reaction of anilines with chloroacetyl chloride is a widely used method for producing 2-chloro-N-arylacetamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Various bases and solvent systems have been employed to optimize this transformation. For instance, a facile one-pot process has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (THF) at room temperature, affording high yields (75-95%) in relatively short reaction times (3-6 hours) researchgate.netsphinxsai.com. Other common bases include triethylamine (TEA) in solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) researchgate.netsphinxsai.com.

Bromoacetyl Bromide: Similarly, bromoacetyl bromide is an effective reagent for the synthesis of 2-bromo-N-arylacetamides. The reaction conditions are comparable to those used with its chloro- a nalogue. For example, 2-bromo-N-phenylacetamide can be synthesized by reacting aniline with bromoacetyl bromide in the presence of triethylamine in DCM at 0°C rsc.org. Another procedure involves heating the aniline derivative with bromoacetyl bromide in a solvent like toluene under reflux prepchem.com. The choice between chloroacetyl chloride and bromoacetyl bromide often depends on the desired reactivity of the resulting haloacetamide precursor, as the bromo- derivative is generally more reactive in subsequent nucleophilic substitution reactions.

Interactive Table: Comparison of Alkylating Agents for N-Phenylacetamide Precursor Synthesis
Alkylating AgentAniline DerivativeBaseSolventConditionsYieldReference
Chloroacetyl ChlorideAnilineDBUTHFRoom Temp, 3-6h75-95% researchgate.netsphinxsai.com
Chloroacetyl ChlorideAnilineTriethylamineDCM0°C to rtGood nih.gov
Bromoacetyl BromideAnilineTriethylamineDCM0°C- rsc.org
Bromoacetyl Bromide3-(Trifluoromethyl)anilineDMAPDCM0°C to rt88% nih.gov
Bromoacetyl Bromide4-n-Butyl-2-nitroanilineNoneTolueneReflux, 45 min- prepchem.com

Coupling Reactions for Piperazine Moiety Integration

Once the haloacetyl anilide precursor is synthesized, the next critical step is the introduction of the piperazine ring. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of piperazine displaces the halogen atom of the haloacetyl anilide.

The core reaction for integrating the piperazine moiety involves the N-alkylation of a piperazine with a haloacetyl anilide. A mixture of a 2-chloro-N-arylacetamide and a desired piperazine can be refluxed in a suitable solvent, often with a base to scavenge the resulting hydrohalic acid. For instance, the synthesis of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide is achieved by refluxing 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide with piperazine in absolute ethanol with a few drops of glacial acetic acid gla.ac.uk. This general strategy allows for the synthesis of a wide array of derivatives by simply varying the substituents on either the haloacetyl anilide or the piperazine starting material.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final N-[4-(1-Piperazinyl)phenyl]acetamide derivatives. Key parameters include the choice of base, solvent, temperature, and the potential use of catalysts.

Commonly used bases include inorganic salts like potassium carbonate and organic amines such as triethylamine nih.gov. The choice of solvent can range from polar aprotic solvents like DMF and acetonitrile (B52724) to alcohols like ethanol. The reaction temperature is often elevated (reflux) to ensure a reasonable reaction rate.

To improve yields and reaction efficiency, various protocols have been developed. A study on the amidation of chloroacetyl chloride found that using DBU as a base in THF at room temperature provided excellent yields, which presents a milder alternative to traditional reflux conditions sphinxsai.com. In some syntheses, catalytic amounts of additives can facilitate the reaction. For example, the use of palladium catalysts in Buchwald-Hartwig amination reactions represents a powerful method for forming C-N bonds and can be applied to the synthesis of N-arylpiperazines under milder conditions than traditional methods wikipedia.orgnih.govnih.gov.

Interactive Table: Reaction Conditions for Piperazine Integration
Haloacetyl AnilidePiperazineBase/CatalystSolventConditionsYieldReference
2-Chloro-N-arylacetamidePiperazineGlacial Acetic AcidEthanolReflux, 10h- gla.ac.uk
2-Chloro-N-arylacetamideSubstituted PiperazineTriethylamine--- nih.gov
Aryl HalideN-Boc-piperazinePd-catalyst-Varies66% nih.gov

Advanced Synthetic Routes to Specific this compound Analogs

Beyond the standard two-step synthesis, more advanced methodologies have been developed to access specific and complex analogs. These routes often offer greater efficiency, milder conditions, or the ability to introduce diverse functionalities.

One prominent advanced method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is highly effective for forming C-N bonds between aryl halides and amines, including piperazine wikipedia.orgacsgcipr.org. It can be used to directly couple a piperazine with an appropriately functionalized aryl halide, providing a convergent and versatile route to the target scaffold nih.govnih.govresearchgate.net.

Photoredox catalysis has also emerged as a powerful tool for synthesizing piperazine derivatives. These methods use visible light to initiate radical-based transformations under mild conditions. Organic photoredox catalysis can be employed for the site-selective C-H alkylation of piperazine substrates, allowing for the introduction of functional groups directly onto the piperazine ring nih.gov. This approach enables the synthesis of highly decorated piperazine fragments that are challenging to access through traditional methods nih.govethz.chnsf.gov.

Furthermore, multi-component reactions (MCRs) offer a highly efficient strategy for constructing complex molecules like piperidine (B6355638) and piperazine derivatives in a single step from three or more starting materials nih.govnih.govresearchgate.netresearchgate.net. While specific MCRs for this compound are less commonly reported, the principles of MCRs provide a promising avenue for the rapid and diversity-oriented synthesis of its analogs.

A specific reported synthesis of this compound involves the hydrogenation of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide. In this route, a benzyl-protected piperazine derivative is used, and the final deprotection step is achieved via catalytic hydrogenation using palladium on carbon, yielding the final product with a 56% crude yield prepchem.com.

Spectroscopic and Advanced Analytical Characterization of N 4 1 Piperazinyl Phenyl Acetamide Analogs

Vibrational Spectroscopic Analysis (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-[4-(1-Piperazinyl)phenyl]acetamide and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes for piperazine (B1678402) and its derivatives have been extensively studied. niscpr.res.in The N-H stretching vibrations in piperazine derivatives are typically observed in the region of 3100-3500 cm⁻¹. dergipark.org.tr For instance, in 1-(2-nitrophenyl)piperazine, the N-H stretching vibration is found at 3173 cm⁻¹. scispace.com The C-H stretching vibrations of the aromatic ring and the piperazine ring are generally found in the 2800-3100 cm⁻¹ region. niscpr.res.indergipark.org.tr Specifically, C-H stretching bands for piperazine derivatives have been observed at 2839, 2825, 2806, and 2790 cm⁻¹. dergipark.org.tr

The amide group in this compound gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically strong and appears in the range of 1630-1680 cm⁻¹. For related acetamide (B32628) derivatives, this band has been reported around 1660 cm⁻¹. rsc.org The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. lookchem.com

The C-N stretching vibrations of the piperazine ring and the bond connecting it to the phenyl ring are also identifiable, typically appearing between 1100 and 1300 cm⁻¹. dergipark.org.tr Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. dergipark.org.tr For example, in 1-(4-chlorophenyl) piperazine, these bands appear at 1629, 1593, 1496, and 1450 cm⁻¹. dergipark.org.tr

Table 1: Characteristic IR Absorption Bands for this compound Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
Amine (Piperazine)N-H Stretch3100 - 3500 dergipark.org.tr
Aromatic/AliphaticC-H Stretch2800 - 3100 niscpr.res.indergipark.org.tr
AmideC=O Stretch (Amide I)1630 - 1680 rsc.org
AmideN-H Bend (Amide II)~1550 lookchem.com
AromaticC=C Stretch1400 - 1600 dergipark.org.tr
Amine/AmideC-N Stretch1100 - 1300 dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound analogs, the aromatic protons on the phenyl ring typically appear as a set of signals in the downfield region, generally between δ 6.5 and 8.0 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the ring. For a para-substituted phenyl ring, a characteristic doublet of doublets pattern is often observed. thermofisher.com

The protons on the piperazine ring usually give rise to signals in the range of δ 2.5 to 4.0 ppm. Due to the chair conformation of the piperazine ring and potential restricted rotation around the N-aryl bond, the axial and equatorial protons can be non-equivalent, leading to more complex splitting patterns. nih.gov The protons of the CH₂ groups adjacent to the two nitrogen atoms often show distinct chemical shifts. researchgate.net

The N-H proton of the amide group typically appears as a broad singlet in the region of δ 7.5 to 9.0 ppm. The methyl protons of the acetamide group (CH₃) characteristically show a sharp singlet at approximately δ 2.1 ppm. thermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum, around δ 168-172 ppm. rsc.org

The carbon atoms of the phenyl ring resonate in the aromatic region, typically between δ 110 and 150 ppm. The chemical shifts are influenced by the substituents on the ring. The carbon atom attached to the piperazine nitrogen and the carbon attached to the acetamide nitrogen will have distinct chemical shifts.

The carbon atoms of the piperazine ring generally appear in the range of δ 40 to 60 ppm. Similar to the proton signals, the two sets of CH₂ carbons in the piperazine ring can have different chemical shifts. The methyl carbon of the acetamide group gives a signal in the upfield region, typically around δ 20-25 ppm. rsc.org

Complete assignment of ¹H and ¹³C NMR chemical shifts for phenylpiperazine derivatives can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC. nih.govresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)References
Aromatic Protons (C₆H₄)6.5 - 8.0110 - 150 thermofisher.com
Piperazine Protons (CH₂)2.5 - 4.040 - 60 nih.govresearchgate.net
Amide Proton (NH)7.5 - 9.0-
Acetyl Protons (CH₃)~2.1~20 - 25 rsc.orgthermofisher.com
Carbonyl Carbon (C=O)-168 - 172 rsc.org

Mass Spectrometric Techniques (MS, GC-MS, LC/ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of piperazine derivatives. researchgate.net The mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on specific fragment ions. researchgate.net For this compound, GC-MS can confirm the molecular weight and provide key fragmentation data.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS): LC-MS is particularly useful for the analysis of less volatile and more polar compounds. semanticscholar.org ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. This technique is valuable for pharmacokinetic and biodistribution studies of N-phenylpiperazine derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is essential for confirming the identity of newly synthesized analogs and for distinguishing between compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the piperazine ring, loss of the acetyl group, and cleavage of the bond between the phenyl ring and the piperazine moiety.

Chromatographic Separation Methods (HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the quantitative analysis and purity determination of piperazine derivatives. researchgate.net Reversed-phase HPLC, often with a C18 column, is commonly employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rdd.edu.iq The purity of synthesized flavonoid acetamide derivatives has been successfully determined using RP-HPLC. mdpi.com HPLC methods can be optimized to achieve separation of all analytes in a relatively short time. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. Different solvent systems can be used to achieve separation of the desired compound from starting materials and byproducts. The spots on the TLC plate can be visualized under UV light or by using a staining agent.

Computational Approaches for Spectral Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in the characterization of molecular structures. scispace.com These methods can be used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Spectral Prediction: DFT calculations can be used to predict vibrational frequencies (IR and Raman), as well as ¹H and ¹³C NMR chemical shifts. scispace.comresearchgate.net The calculated spectra can aid in the assignment of experimental spectral bands and can help to resolve ambiguities in spectral interpretation. researchgate.net There is often good agreement between experimentally determined and theoretically predicted vibrational frequencies and nuclear magnetic shielding tensors for piperazine derivatives. dergipark.org.trscispace.com

Conformational Analysis: Computational methods can also be used to investigate the conformational preferences of flexible molecules like this compound. By calculating the energies of different conformers, the most stable structure in the gas phase or in solution can be predicted. This information is valuable for understanding the relationship between the three-dimensional structure of the molecule and its spectroscopic properties. researchgate.netresearchgate.net The synergy between NMR spectroscopy and DFT calculations is a powerful approach for detailed structural and conformational analysis. ruc.dk

Structure Activity Relationship Sar Investigations of N 4 1 Piperazinyl Phenyl Acetamide Scaffolds

Elucidation of Substituent Effects on the Piperazine (B1678402) Ring

The piperazine moiety is a common scaffold in drug discovery and can be modified to modulate the pharmacokinetic and pharmacodynamic properties of a compound. researchgate.nettandfonline.com Modifications to the nitrogen atoms of the piperazine ring can alter properties such as lipophilicity and metabolic stability. researchgate.net For instance, the introduction of bulky or lipophilic groups on the piperazine nitrogen can impact how the molecule interacts with its biological target. mdpi.com

In a series of benzyl-substituted piperazine derivatives, the nature of the substituent on the benzyl group attached to the piperazine ring was found to influence antidepressant activity. tandfonline.com The unsubstituted benzyl group demonstrated the highest activity, suggesting that steric hindrance or electronic effects introduced by substituents may not be favorable for this particular biological target. tandfonline.com

Table 1: Effect of Piperazine Ring Substituents on Biological Activity

Compound ID R Group on Piperazine Nitrogen Biological Activity Profile
6a Benzyl High antidepressant activity, significant affinity for 5-HT1A receptor (Ki = 1.28 nM). tandfonline.com
6b 4-Fluorobenzyl Reduced antidepressant activity compared to the unsubstituted benzyl analog. tandfonline.com
6c 4-Chlorobenzyl Reduced antidepressant activity compared to the unsubstituted benzyl analog. tandfonline.com
6d 4-(Trifluoromethyl)benzyl Reduced antidepressant activity compared to the unsubstituted benzyl analog. tandfonline.com

| 6e | 4-Methylbenzyl | Reduced antidepressant activity compared to the unsubstituted benzyl analog. tandfonline.com |

Impact of Aromatic Ring Substitutions on Biological Activity Profiles

Substitutions on the phenyl ring of the N-[4-(1-Piperazinyl)phenyl]acetamide scaffold play a crucial role in determining the biological activity of the resulting compounds. The electronic properties and position of these substituents can significantly alter the molecule's interaction with its target.

The electronic nature of substituents on the aromatic ring can have a profound effect on the biological activity of this compound analogs. Both electron-donating and electron-withdrawing groups have been investigated to understand their impact on potency and selectivity. researchgate.net

Studies have shown a preference for electron-withdrawing groups over electron-donating groups for certain biological targets. nih.gov For example, in a series of aryl acetamide (B32628) triazolopyridazines, derivatives with electron-withdrawing substituents on the aryl tail group exhibited improved potency. nih.gov Specifically, the addition of a fluorine atom at the 4-position resulted in a significant increase in potency. nih.gov Similarly, substituting a methyl group with a trifluoromethyl group also led to a notable enhancement of activity. nih.gov

In another study on piperazine derivatives, it was found that electron-withdrawing groups such as F, Cl, and CF3, as well as the electron-donating group CH3, at the para position of the benzene ring influenced the compound's antidepressant activity. tandfonline.com However, in some cases, electron-withdrawing lipophilic substituents have been found to decrease the in vitro efficacy of certain compounds against Mycobacterium tuberculosis. mdpi.com Research on thieno[2,3-b]pyridine derivatives with a phenylacetamide moiety showed that compounds with strongly electron-withdrawing groups like -CN and -NO2 had increased binding energy compared to those with the less polar -CF3 group or the electron-releasing -CH3 group. mdpi.com

Table 2: Influence of Aromatic Ring Substituents on Biological Activity

Base Scaffold Aromatic Ring Substituent Substituent Type Observed Effect on Biological Activity
Aryl Acetamide Triazolopyridazine Unsubstituted Phenyl Neutral Poor potency (22 µM). nih.gov
Aryl Acetamide Triazolopyridazine 4-Fluoro Electron-Withdrawing 18-fold increase in potency (1.2 µM). nih.gov
Aryl Acetamide Triazolopyridazine 3-Methyl Electron-Donating 2-fold increase in potency from unsubstituted (12 µM). nih.gov
Aryl Acetamide Triazolopyridazine 3-Methyl, 4-Fluoro Mixed 34-fold increase in potency from 3-methyl analog (0.35 µM). nih.gov
Aryl Acetamide Triazolopyridazine 3-Trifluoromethyl Electron-Withdrawing 10-fold increase in potency from 3-methyl analog (1.1 µM). nih.gov
Piperazine Derivative 4-Fluoro, 4-Chloro, 4-Trifluoromethyl Electron-Withdrawing Modulated antidepressant activity. tandfonline.com

The position of substituents on the aromatic ring (ortho, meta, or para) is a critical determinant of biological activity. Different positional isomers can adopt distinct conformations, leading to varied interactions with the target receptor or enzyme.

In studies of ketamine esters with substituted aromatic rings, it was generally found that 2- and 3-substituted (ortho and meta) compounds were more active than their 4-substituted (para) counterparts. mdpi.com For a series of piperazine derivatives targeting antidepressant activity, substitutions at the para position of the benzene ring were shown to affect the activity profile. tandfonline.com The order of activity was reported as H > p-F > p-Cl, p-CF3, and p-CH3. tandfonline.com

In another investigation of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters, the position of a chloride substitute on a benzene moiety was crucial. polyu.edu.hk A chloride at the meta position restored inhibitory effect on ENT1, while a methyl group at the meta position or an ethyl or oxymethyl group at the para position regained inhibitory activity on both ENT1 and ENT2. polyu.edu.hk This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Role of the Acetamide Linker and its Structural Modifications

The conformational flexibility of the acetamide linker is a key feature that can determine how the molecule orients itself within a binding pocket. cnr.it The orientation of the acetamide moiety can vary significantly, allowing the "tail" portion of the molecule to occupy different regions of the active site. cnr.it In some instances, replacing the acetamide linker with a urea group has been shown to be detrimental to potency, indicating the importance of the acetamide structure. nih.gov

Furthermore, modifications to the acetamide group itself, such as N,N-disubstitution, can lead to new structure-activity relationships. wustl.edu This approach allows for the introduction of diverse chemical groups distal to the core scaffold without necessarily compromising affinity for the target. wustl.edu In a study of acetamide-sulfonamide conjugates, the presence of an -NH proton of the acetamide group was confirmed by peaks in the proton NMR spectra, affirming the successful coupling of the different moieties. nih.gov

Comparative SAR Analysis with Related Acetamide and Naphthamide Backbones

Comparing the SAR of the this compound scaffold with related structures, such as those containing a naphthamide backbone, provides valuable insights into the role of the aromatic system. The size, shape, and electronic properties of the aromatic core can significantly impact biological activity.

In a study of inhibitors for human equilibrative nucleoside transporters, replacing a naphthalene moiety with a benzene moiety was found to abolish the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This suggests that the larger, more extended aromatic system of the naphthalene ring is crucial for activity in this specific context. polyu.edu.hk

Pharmacological Evaluation and Mechanistic Insights of N 4 1 Piperazinyl Phenyl Acetamide Derivatives Preclinical Studies

Identification and Characterization of Molecular Targets and Receptor Interactions

Serotonin and Dopamine Receptor Binding Affinities

Derivatives of N-[4-(1-Piperazinyl)phenyl]acetamide have been investigated for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, which are crucial targets in the central nervous system.

A series of 1,3,5-triazine-methylpiperazine derivatives were evaluated for their affinity towards several serotonin and dopamine receptor subtypes. researchgate.net Notably, these compounds demonstrated significant selectivity for the 5-HT6 receptor over 5-HT1A, 5-HT2A, 5-HT7b, and D2L receptors. researchgate.net One derivative, in particular, showed a very high affinity for the 5-HT6 receptor with a Ki value of 11 nM. researchgate.net While the affinity for the 5-HT2A receptor was in the submicromolar range for some compounds (Ki = 272-430 nM), suggesting a potential minor role in their in vivo pharmacological action, the primary selectivity was for the 5-HT6 receptor. researchgate.net

In another study, N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, which share the piperazine (B1678402) core, were assessed for their binding affinities at dopamine D2 and D3 receptors, as well as serotonin 5HT1A receptors. nih.gov These investigations aimed to improve D3 receptor affinity and selectivity. nih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity for the D3 receptor (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor subtype. nih.gov

Furthermore, research into N-phenylpiperazine benzamides has highlighted their ability to bind selectively to the D3 dopamine receptor subtype. mdpi.com This selectivity is attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site of the D3 receptor, while the benzamide portion interacts with a unique secondary binding site. mdpi.com This has enabled the development of ligands with high affinity and selectivity for the D3 receptor. mdpi.com

The following table summarizes the binding affinities (Ki, nM) of selected this compound derivatives for various serotonin and dopamine receptors.

Compound/Derivative Class5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)D2L (Ki, nM)D3 (Ki, nM)
1,3,5-Triazine-methylpiperazine derivative (thymol derivative 4)>100043011>1000>1000-
1,3,5-Triazine-methylpiperazine derivative 1>1000272>1000>1000>1000-
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide-----1
N-phenylpiperazine benzamides-----0.2 - 20

This table is interactive. Users can sort the data by clicking on the column headers.

Voltage-Sensitive Sodium Channel Modulation

Voltage-gated sodium channels (Navs) are essential for the generation and propagation of action potentials in excitable cells. mdpi.com Mutations in the genes encoding these channels, such as SCN9A for Nav1.7, can lead to various neurological disorders, highlighting their importance as therapeutic targets. mdpi.com

Preclinical studies have demonstrated that certain molecules can modulate the activity of these channels. For instance, PRAX-562 has been shown to preferentially block the persistent sodium current, offering a potential therapeutic advantage for disorders of hyperexcitability by improving tolerability while maintaining potent antiseizure activity.

While direct studies on this compound derivatives are limited in the provided context, the broader class of nicotinamide derivatives has been explored for their effects on sodium channels. For example, a novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative was identified as a potent Nav1.1 activator. nih.gov This compound was found to increase the decay time constant of Nav1.1 currents at a concentration of 0.03 μM and showed significant selectivity against Nav1.2, Nav1.5, and Nav1.6. nih.gov

The modulation of voltage-sensitive sodium channels represents a potential mechanism of action for this compound derivatives, though further specific research is required to elucidate their direct effects on these channels.

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov The interaction of ligands with GPCRs initiates a cascade of intracellular events, often mediated by G proteins and arrestins. nih.govmdpi.com Arrestins bind to activated and phosphorylated GPCRs, leading to the termination of G-protein-mediated signaling and the initiation of other signaling pathways. nih.govmdpi.com

The tachykinin receptor system, which includes the NK1, NK2, and NK3 receptors, is a member of the GPCR superfamily. researchgate.net Substance P is an endogenous ligand for the NK1 receptor. researchgate.net

While direct and comprehensive studies detailing the broad-spectrum GPCR interactions of this compound are not extensively covered in the provided search results, the interactions with specific GPCR subfamilies like serotonin, dopamine, adrenergic, and neurokinin receptors (discussed in other sections) confirm that this chemical class actively engages with GPCRs. The specific signaling cascades initiated by these interactions, whether through G-protein coupling or arrestin-mediated pathways, remain an area for more detailed investigation.

Adrenergic Receptor Engagements (e.g., alpha 1, alpha 2, alpha 1d)

Derivatives of this compound have been shown to interact with adrenergic receptors (ARs), which are GPCRs that mediate physiological responses to norepinephrine and epinephrine. amegroups.cn The α1-AR subtypes (α1A, α1B, and α1D) are of particular interest. amegroups.cn

A study on a series of 1,4-substituted piperazine derivatives demonstrated their affinity for α1- and α2-adrenoceptors. nih.gov Specifically, 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives showed high affinity for α1-adrenoceptors, with some compounds displaying Ki values in the low nanomolar range. nih.gov For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a Ki value of 2.1 nM for the α1-receptor and was 61.05-fold more selective for α1 over α2-receptors. nih.govresearchgate.net Another compound, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, had a Ki of 2.4 nM for the α1-receptor and was 142.13-fold more selective for α1 over α2-adrenoceptors. nih.gov These compounds also demonstrated potent α1-antagonistic properties. nih.gov

Furthermore, a series of arylpiperazine derivatives containing an acetophenone moiety were synthesized and found to possess α1-adrenoreceptor blocking activity. nih.gov One of the S-enantiomers was identified as a particularly effective α1-adrenoceptor antagonist and exhibited 18-fold higher selectivity for the α1D-adrenoceptor subtype compared to the α1B-subtype. nih.gov This selectivity for the α1D-subtype is a key finding, as this receptor is known to be a regulator of cardiovascular, prostate, and central nervous system functions. washington.edu

The following table summarizes the α-adrenergic receptor binding affinities (Ki, nM) and selectivity of representative piperazine derivatives.

Compound/Derivativeα1 Ki (nM)α2 Ki (nM)α1/α2 Selectivity Ratio
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.1-61.05
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.4-142.13
1-[3-(2-Chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl13.1--

This table is interactive. Users can sort the data by clicking on the column headers.

Neurokinin-1 (NK1) Receptor Antagonism (related compounds)

The neurokinin-1 (NK1) receptor, for which substance P is the endogenous ligand, is implicated in various physiological processes, including emesis, pain, and inflammation. researchgate.net Antagonists of the NK1 receptor have therapeutic potential in these areas. researchgate.netwikipedia.org

While direct evidence of this compound as an NK1 receptor antagonist is not explicitly detailed in the provided search results, related compounds with acetamide (B32628) structures have been identified as high-affinity antagonists for the NK1 receptor. scbt.com For example, N-(3-chlorophenyl)-2-(4-phenyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a known high-affinity NK1 receptor antagonist. scbt.com The development of non-peptide NK1 receptor antagonists has been a significant area of research, leading to clinically approved drugs like aprepitant. wikipedia.orgnih.gov

The structural similarities between these known NK1 antagonists and the N-phenyl acetamide core of the subject compound suggest that derivatives of this compound could potentially be designed to target the NK1 receptor.

Enzyme Inhibition and Modulatory Actions

In addition to receptor interactions, derivatives of this compound have been shown to exhibit inhibitory effects on certain enzymes.

A notable example is 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which has been identified as an effective inhibitor of human carbonic anhydrase (hCA). cnr.itrsc.org This compound demonstrated preferential inhibition of the hCA VII isoform with a KI value of 8.9 nM, compared to a KI of 43.2 nM for the hCA II isoform. cnr.it The conformational flexibility of the linker and the tail length of the inhibitor were found to be crucial for the selective inhibition of different hCA isoforms. cnr.itrsc.org Similarly, 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been developed as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov

In the context of antiviral activity, 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been investigated as inhibitors of the human respiratory syncytial virus (RSV). semanticscholar.org One derivative was found to inhibit membrane fusion, while another acted at the stage of RSV genome replication/transcription. semanticscholar.org

Furthermore, N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been discovered as inhibitors of the T-type calcium channel (Cav3.2). nih.gov

The following table summarizes the enzyme and ion channel inhibitory activities of selected this compound derivatives.

Compound/DerivativeTarget Enzyme/ChannelInhibitory Potency (Ki or IC50)
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamidehCA VII8.9 nM (Ki)
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamidehCA II43.2 nM (Ki)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7h)hCA IX1.2 nM (Ki)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7b)hCA XII4.3 nM (Ki)
2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivativesHuman Respiratory Syncytial Virus (RSV)-
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivativeT-type calcium channel (Cav3.2)-

This table is interactive. Users can sort the data by clicking on the column headers.

Cyclooxygenase (COX) Isozyme Inhibition (related acetamide derivatives)

Derivatives of acetamide have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. The COX family, particularly the COX-2 isozyme, is a significant target in the development of anti-inflammatory agents. The inclusion of an acetamide moiety is a common strategy in the design of selective COX-2 inhibitors. archivepp.com

Research into various heterocyclic compounds incorporating an acetamide group has demonstrated significant COX-2 inhibitory potential. For instance, certain pyrazole acetamide derivatives have been identified as potent anti-inflammatory agents through their action on COX-2. archivepp.com Similarly, thiazole-based acetamide derivatives have shown selective COX-2 inhibition. archivepp.com The anti-inflammatory activity of these related compounds is often attributed to the interaction of the acetamide group's nitrogen atom with key amino acid residues, such as Serine 353 and Tryptophan 387, within the active site of the COX-2 enzyme. archivepp.com

Table 1: COX Inhibition by Related Acetamide Structures
Compound ClassTargetMechanism of Action
Pyrazole Acetamide DerivativesCOX-2Potential anti-inflammatory efficacy. archivepp.com
Thiazole Acetamide DerivativesCOX-2Selective inhibition. archivepp.com
Imidazole Acetamide DerivativesCOX-2Strong interaction with active site amino acids. archivepp.com

Serine Protease Inhibition

Serine proteases are a class of enzymes crucial to numerous physiological processes; their dysregulation is linked to a range of pathologies, making them attractive therapeutic targets. frontiersin.org Piperazine derivatives have been explored as scaffolds for the development of serine protease inhibitors. For example, new series of N(4)-substituted piperazine naphthamide derivatives have been synthesized and evaluated as inhibitors of BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), a key aspartic protease in Alzheimer's disease, demonstrating the utility of the piperazine moiety in protease inhibitor design. nih.gov

While direct studies on this compound are limited in this context, related structures like indole-N-acetamide have been identified as potent inhibitors of viral serine proteases, such as the HCV NS3/4A serine protease. nih.gov The fundamental mechanism of such inhibitors often involves forming a stable, tight-binding complex with the enzyme's active site, thereby reducing or completely inactivating its catalytic function. mdpi.commdpi.com

Kinase Activity Modulation

The modulation of kinase activity is a critical mechanism for many therapeutic agents, particularly in oncology. Certain derivatives containing a piperazinyl-phenyl-amide framework have demonstrated significant kinase inhibition. A prominent example is Imatinib, a synthetic tyrosine kinase (TK) signal transduction inhibitor. nih.gov Imatinib's structure, [4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide], shares a core structural motif with this compound derivatives.

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, such as Bcr-Abl, c-kit, and platelet-derived growth factor (PDGF) receptors. nih.gov This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, making it an effective treatment for certain cancers characterized by the expression of these kinases. nih.gov

Investigation of Cellular and Molecular Pathways

Signaling Pathway Perturbations in Bone Resorption

Several this compound derivatives have been shown to inhibit osteoclast differentiation and bone resorption by interfering with key signaling pathways. Osteoclasts are cells responsible for bone degradation, and their excessive activity leads to pathological bone loss. mdpi.com The differentiation of these cells is primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). mdpi.comnih.gov

Preclinical studies on derivatives such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) and N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) have demonstrated significant inhibitory effects on RANKL-induced osteoclastogenesis. mdpi.comnih.govnih.gov These compounds were found to downregulate the expression of critical osteoclast-specific markers. mdpi.comnih.gov The mechanism involves the suppression of transcription factors like c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. mdpi.comnih.gov This leads to reduced expression of downstream functional genes, including Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), Cathepsin K (CtsK), and Matrix Metallopeptidase 9 (MMP-9), which are essential for cell fusion and the degradation of bone matrix. mdpi.comnih.gov

Table 2: Effect of Acetamide Derivatives on Osteoclastogenesis Markers
Compoundc-FosNFATc1DC-STAMPCathepsin KMMP-9
PPOA-N-Ac-2-Cl Downregulated nih.govnih.govDownregulated nih.govnih.govDownregulated nih.govnih.govDownregulated nih.govnih.govDownregulated nih.govnih.gov
NAPMA Downregulated mdpi.comDownregulated mdpi.comDownregulated mdpi.comDownregulated mdpi.comDownregulated mdpi.com
PPOAC-Bz DownregulatedDownregulatedDownregulatedDownregulatedDownregulated

Neurotransmitter Transporter Binding

The dopamine transporter (DAT) is a key protein in regulating dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft. kirj.ee It is a primary target for various psychoactive compounds. Certain acetamide derivatives, such as modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), are known to be unique dopamine uptake inhibitors. acs.org

Studies on novel analogues of modafinil and other piperazine-containing compounds have been conducted to explore their binding affinity for DAT. For example, a series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides demonstrated high affinity for the D3 receptor, which is related to the dopamine system, with some compounds showing high selectivity. nih.gov Research on 2-[(diphenylmethyl)sulfinyl]acetamide analogues revealed that modifications to the phenyl rings and the terminal amide nitrogen could significantly alter binding affinity at the DAT. acs.org These studies suggest that the piperazine-phenyl-acetamide scaffold can be optimized to achieve potent and selective binding to neurotransmitter transporters.

Table 3: Binding Affinities of Related Derivatives at the Dopamine Transporter (DAT)
Compound ClassExample CompoundDAT Binding Affinity (Ki)
SulfinylacetamideModafinil ((±)-1)2600 nM acs.org
Thioacetamide Analogue4u (N-((bis(4-chlorophenyl)methyl)thio)acetyl)pyrrolidine)2020 nM acs.org
Thioacetamide Analogue4y (4-(((bis(4-chlorophenyl)methyl)thio)acetyl)morpholine)1150 nM acs.org

Involvement in Neurotrophic Factor Pathways

The serotonin 1A receptor (5-HT1AR) is implicated in the pathophysiology of depression, and its signaling is linked to neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). nih.govtandfonline.com The downregulation of the 5-HT1AR-PKA-BDNF signaling pathway is considered one of the pathogenic mechanisms of depression. tandfonline.com

A study on a series of piperazine derivatives identified a compound, designated 6a , with high affinity for the 5-HT1AR (Ki = 1.28 nM). nih.govtandfonline.comresearchgate.net In preclinical models, this compound was shown to reverse the reduced expression of 5-HT1AR, BDNF, and PKA in the hippocampus. nih.govtandfonline.com This indicates that piperazine derivatives can modulate this critical neurotrophic pathway, suggesting a potential mechanism for antidepressant activity by enhancing serotonergic neurotransmission and promoting neuronal survival and function. nih.gov

Table 4: Activity of Piperazine Derivative 6a on the 5-HT1AR/BDNF/PKA Pathway
ParameterFindingReference
5-HT1AR Binding Affinity (Ki) 1.28 nM nih.govtandfonline.com
Effect on 5-HT1AR Expression Reversed downregulation nih.govtandfonline.com
Effect on BDNF Expression Reversed downregulation nih.govtandfonline.com
Effect on PKA Expression Reversed downregulation nih.govtandfonline.com

Preclinical Biological Activity Spectrum in In Vitro and In Vivo Models

Derivatives of this compound have been the subject of extensive preclinical investigation to characterize their pharmacological activities across various therapeutic areas. These studies, conducted in a range of in vitro cellular assays and in vivo animal models, have revealed a broad spectrum of biological effects, from central nervous system modulation to antimicrobial and anticancer properties.

Antipsychotic Efficacy in Animal Models

A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated as potential atypical antipsychotic agents. tandfonline.com The primary screening of these compounds was conducted in Swiss albino mice to assess their D2 and 5-HT2A receptor antagonism, which are key mechanisms of action for atypical antipsychotics. tandfonline.com

The D2 antagonism was evaluated using the climbing mouse assay, a standard behavioral model for assessing the antipsychotic potential of a compound. The 5-HT2A antagonism was determined by observing the inhibition of quipazine-induced head twitches in mice. tandfonline.com Among the synthesized derivatives, compound P4, identified as N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide, was found to be the most active agent in these preclinical models. tandfonline.com The piperazine and piperidine (B6355638) rings are common scaffolds in the development of antipsychotic drugs, and various derivatives have shown promising activity against dopamine and serotonin receptors. nih.gov

Compound IDSubstitution on Piperazine RingAnimal ModelAssayOutcome
P4 4-chlorophenylSwiss albino miceClimbing mouse assay (D2 antagonism)Most active compound
P4 4-chlorophenylSwiss albino miceQuipazine-induced head twitches (5-HT2A antagonism)Most active compound
P5 4-fluorophenylSwiss albino miceClimbing mouse assay (D2 antagonism)Evaluated
P5 4-fluorophenylSwiss albino miceQuipazine-induced head twitches (5-HT2A antagonism)Evaluated

Antibacterial and Antifungal Potency in Microorganism Studies

The antimicrobial potential of this compound derivatives has been demonstrated against a variety of bacterial and fungal pathogens. In one study, a series of substituted piperazine derivatives were synthesized and screened for their antimicrobial activity. nih.gov The compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, although they were less active against the tested fungi. nih.gov

Another study focused on N-phenylpiperazine derivatives and their activity against several pathogens. nih.gov These compounds were tested for their inhibitory activity against Staphylococcus aureus, four mycobacterial strains, and two fungal strains, Bipolaris sorokiniana and Fusarium avenaceum. nih.gov While most compounds showed moderate effects, specific derivatives demonstrated notable activity against Mycobacterium kansasii and F. avenaceum. nih.govresearchgate.net Further research into N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives revealed appreciable antifungal activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. asianpubs.org The synthesis and screening of other piperazine derivatives have also confirmed significant antimicrobial and antifungal properties. researchgate.net

Derivative ClassMicroorganismTest TypeNotable Results
Substituted N-alkyl/N-aryl piperazinesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliAntibacterial screeningSignificant activity against tested bacterial strains nih.gov
Substituted N-alkyl/N-aryl piperazinesAspergillus fumigatus, Aspergillus flavus, Aspergillus nigerAntifungal screeningLess active against tested fungi nih.gov
1-(4-nitrophenyl)piperazine derivativesMycobacterium kansasii, M. marinumAntimycobacterial screeningHigh inhibition activity (MIC = 15.0 µM) researchgate.net
1-(4-nitrophenyl)piperazine derivativesFusarium avenaceumAntifungal screeningHighest activity with one derivative (MIC = 14.2 µM) researchgate.net
N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamidesTricophyton rubrum, Epidermophyton floccosum, Malassazia furfurAntifungal screening (Turbidimetric method)Some compounds exhibited appreciable activity asianpubs.org

Anticancer Activity in Cell Line Investigations

Derivatives based on the this compound scaffold have been evaluated for their potential as anticancer agents. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov In this series, compounds containing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety. nih.gov Specifically, compound 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.gov

In a different study, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized and tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. sid.ir Some of these compounds demonstrated potent cytotoxic activity and were also found to induce caspase 3 activation, reduce mitochondrial membrane potential, and generate reactive oxygen species. sid.ir Furthermore, hybridization of the piperazine and 1,2,3-triazole moieties has been explored as a strategy to develop new anticancer agents targeting breast cancer cell lines like MCF-7. researchgate.net Another approach involved introducing a thiazolidine-2,4-dione core into the N-4-piperazinyl moiety of ciprofloxacin, which resulted in derivatives with potent cytotoxic activity through the inhibition of topoisomerase I/II. nih.gov

Derivative ClassCell Line(s)Test TypeKey Findings
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (prostate), MCF-7 (breast)MTS cytotoxicity assayCompound 2b showed high activity against PC3 (IC50 = 52 μM) nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideHela (cervical), A549 (lung), U87 (glioblastoma)MTT cytotoxicity assayCompound 8a was most active against Hela cells (IC50 = 1.3 µM) sid.ir
Triazole Acetamide linked with Phenyl PiperazineMCF-7 (breast), HEK-293 (normal)Anticancer screeningIdentified derivatives with potential anticancer properties researchgate.net
N-4-Piperazinyl Butyryl Thiazolidinedione of ciprofloxacin60 cancer cell lines (NCI screen)Antiproliferative screeningPotent cytotoxic activity via topoisomerase I/II inhibition nih.gov

Anticonvulsant Efficacy in Animal Models of Epilepsy

The anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been systematically evaluated in established animal models of epilepsy. nih.govresearchgate.net Initial screening was performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent models for generalized tonic-clonic and absence seizures, respectively. nih.gov

The research revealed that these compounds showed protection almost exclusively in the MES seizure model, indicating potential efficacy against generalized tonic-clonic seizures. nih.govresearchgate.net The anticonvulsant activity was closely linked to the substitution on the anilide moiety; derivatives with a 3-(trifluoromethyl)anilide group showed considerably higher activity than the 3-chloroanilide analogs, most of which were inactive. nih.gov Several of the active molecules also demonstrated efficacy in the 6-Hz screen, an animal model that identifies compounds potentially effective against human partial and therapy-resistant epilepsy. researchgate.net Further studies on N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives also showed significant anticonvulsant activity in both MES and scPTZ screens, with some compounds being highly potent. ekb.eg

Derivative ClassAnimal ModelTest TypeKey Findings
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide (3-chloroanilide derivatives)MiceMES, scPTZMostly inactive, with some exceptions showing protection in MES test nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide (3-(trifluoromethyl)anilide derivatives)MiceMES, scPTZ, 6-HzShowed significant protection in MES test; some also active in 6-Hz screen nih.govresearchgate.net
N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamideMiceMES, scPTZCompounds 4a, 4b, and 4c were the most potent in the MES screen ekb.eg
N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamideMiceMES, scPTZCompound 4a showed 100% protection in the scPTZ screen (ED50 = 56 mg/kg) ekb.eg

Anti-inflammatory and Analgesic Properties in Preclinical Pain Models

The potential of this compound derivatives to alleviate pain and inflammation has been investigated in various preclinical models. A study on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates screened these compounds for analgesic and anti-inflammatory properties in mice and rats. nih.gov Several derivatives were found to be significantly more potent as analgesics than reference compounds like glafenine and aminopyrine, while possessing minor anti-inflammatory activity. nih.gov Notably, the compound Antrafenine demonstrated marked analgesic activity and a long duration of action. nih.gov

In another study, the piperazine derivative LQFM-008 was evaluated in the formalin test, which has two phases corresponding to neurogenic and inflammatory pain. nih.gov LQFM-008 reduced the licking time in both phases of the test, indicating both analgesic and anti-inflammatory effects. This compound also reduced cell migration and protein exudation in the carrageenan-induced pleurisy test, further confirming its anti-inflammatory properties. nih.gov Reviews of the literature confirm that the piperazine scaffold is a promising structure for the development of new analgesic and anti-inflammatory drugs. pcbiochemres.comthieme-connect.de

DerivativeAnimal ModelTest TypeKey Findings
Antrafenine (a (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoate)Mice, RatsAnalgesic and anti-inflammatory screensMarked analgesic activity, long duration of action, minor anti-inflammatory effect nih.gov
LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester)MiceFormalin testReduced nociceptive behavior in both neurogenic and inflammatory phases nih.gov
LQFM-008MiceCarrageenan-induced pleurisyReduced cell migration and protein exudation nih.gov
1, 4-disubstituted piperazine derivativesRatsCarrageenan-induced paw edemaAll synthesized compounds showed appreciable anti-inflammatory activity thieme-connect.de

Modulation of Bone Metabolism in Animal Models of Osteoporosis

Certain this compound derivatives have been identified as potent modulators of bone metabolism, with potential applications in treating bone loss disorders like osteoporosis. nih.govknu.ac.kr Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts that is not matched by bone synthesis by osteoblasts. nih.govknu.ac.kr

One study investigated N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) and found that it exerted a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation. nih.gov In vitro, PPOAC-Bz blocked the formation of mature osteoclasts, suppressed F-actin belt formation, and reduced bone resorption activity. nih.gov Crucially, in an in vivo model, PPOAC-Bz prevented ovariectomy (OVX)-induced bone loss in mice, highlighting its potential as a therapeutic agent for osteolytic disorders. nih.gov

Similarly, the derivative N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) was shown to significantly decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are markers of osteoclasts. nih.gov This compound also affected the expression of several osteoclast-specific marker genes and attenuated the protein levels of CtsK, a critical protease involved in bone resorption. nih.gov

CompoundModel SystemKey AssaysMajor Findings
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) In vitro (osteoclast cultures)Osteoclast formation, F-actin ring formation, bone resorptionStrong inhibitory effect on osteoclastogenesis and bone resorption activity nih.gov
PPOAC-Bz In vivo (OVX mice)Micro-CT analysis of bone structurePrevented ovariectomy-induced bone loss nih.gov
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) In vitro (osteoclast cultures)TRAP staining, gene expression analysis, protein level analysisDecreased formation of TRAP-positive cells, suppressed osteoclast-specific genes (e.g., TRAF6, c-fos, NFATc1) nih.gov

Cognitive Enhancement Potential in Animal Models

Preclinical research in animal models suggests that derivatives structurally related to this compound, particularly those featuring the arylpiperazine scaffold, hold potential for cognitive enhancement. These studies often utilize models of cognitive deficit, such as those induced by scopolamine or genetic models of neurodegenerative diseases like Alzheimer's disease, to assess the efficacy of new compounds.

One line of investigation focuses on piperazine derivatives as acetylcholinesterase (AChE) inhibitors. In a study targeting cognitive dysfunction, novel piperazine derivatives were designed and synthesized. The most promising compounds, 1d and 3c , effectively reversed scopolamine-induced memory deficits in mice at a dose of 1.0 mg/kg i.p. nih.gov. These compounds also demonstrated the ability to penetrate the central nervous system and inhibit brain AChE in ex vivo experiments, suggesting a clear mechanism for their pro-cognitive effects nih.gov.

Another approach involves modulating glutamate receptor pathways. Two novel N-aryl piperazine compounds, VU0364289 and DPFE , which act as mGlu5 positive allosteric modulators (PAMs), have been evaluated. These compounds showed efficacy in preclinical models of N-methyl-d-aspartate (NMDA) receptor hypofunction, a state associated with cognitive deficits in schizophrenia nih.gov. Specifically, DPFE enhanced the acquisition of contextual fear conditioning in rats, a task dependent on hippocampal function, indicating an improvement in learning and memory nih.gov.

In the context of Alzheimer's disease, a piperazine derivative identified as cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) has shown significant promise. In the 5xFAD mouse model of Alzheimer's, cmp2 improved cognitive functions across several behavioral assays, including the novel object recognition test and the Morris water maze nih.gov. It also restored deficits in fear memory nih.gov. The therapeutic effects are linked to its role as a potential modulator of the TRPC6 channel and its synaptoprotective properties nih.gov. Furthermore, multi-target-directed ligands incorporating an N,N′-disubstituted piperazine scaffold have been found to reduce memory impairments in preclinical Alzheimer's models by concurrently addressing both amyloid and Tau pathologies researchgate.net.

Table 1: Cognitive Enhancement Effects of Piperazine Derivatives in Animal Models

Compound/Derivative Class Animal Model Key Findings Reference
Piperazine derivatives 1d & 3c Scopolamine-induced amnesia in mice Reversed memory deficit; inhibited brain AChE. nih.gov
N-aryl piperazine mGlu5 PAMs (DPFE ) Rat model of NMDA hypofunction Enhanced acquisition of contextual fear conditioning. nih.gov
Cmp2 5xFAD mice (Alzheimer's model) Improved novel object recognition, spatial learning (Morris water maze), and fear memory. nih.gov
N,N′-disubstituted piperazine hybrid Preclinical Alzheimer's model Reduced memory impairments; reduced amyloid and Tau pathology. researchgate.net

Antiprotozoal Activity (e.g., anti-Cryptosporidium)

Derivatives of this compound have been investigated for their potential as antiprotozoal agents, with significant findings in the context of cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium. The only FDA-approved drug for this condition, nitazoxanide (NTZ), has limited efficacy, particularly in immunocompromised individuals, creating an urgent need for novel therapeutics nih.gov.

Research into aryl acetamide triazolopyridazines has identified a lead compound, SLU-2633 (compound 1) , which features a piperazine-acetamide linker to an aryl tail group and demonstrates potent activity against Cryptosporidium with an EC50 of 0.17 μM nih.gov. Structure-activity relationship (SAR) studies on this series have underscored the importance of the piperazine linker for optimal activity. Furthermore, these studies revealed that acetamide derivatives generally exhibit improved potency over their urea-based counterparts nih.gov.

The exploration of various substituents on the aryl tail group has shown a preference for electron-withdrawing groups. A notable finding was the synergistic effect of a 3,4-dichloro substitution pattern on the phenyl ring, as seen in the lead compound SLU-2633, which significantly enhances anti-cryptosporidial potency nih.gov. This highlights the therapeutic potential of this specific chemical scaffold.

Table 2: Anti-Cryptosporidium Activity of an Aryl Acetamide Piperazine Derivative

Compound Core Structure Key Substitutions In Vitro Potency (EC50) Reference
SLU-2633 (1) Piperazine- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine with an aryl acetamide tail 3,4-dichloro substitution on the aryl ring 0.17 μM nih.gov
Nitazoxanide (NTZ) Thiazolide N/A 3.8 μM nih.gov

Anti-prion Activity (related compounds)

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). While no compounds directly based on the this compound structure have been explicitly detailed as anti-prion agents, research into structurally related compounds containing a piperazine moiety has shown promising results. The general strategy often involves identifying molecules that can either prevent the conversion of PrPC to PrPSc or enhance the clearance of existing PrPSc.

One study investigated a series of chloroquine analogues that incorporated a piperazine unit on the side chain. Within this series, anti-prion activity was found to be dependent on the presence of an aromatic substituent on the terminal position of the piperazine nih.gov. Compounds with an unsubstituted phenyl group on the piperazine showed little to no activity, indicating that the nature of the substitution on the aryl-piperazine scaffold is critical for efficacy nih.gov. This suggests a potential mechanism involving the redistribution of cholesterol at a subcellular level nih.gov.

Another distinct chemical class, the 2-aminothiazoles, also showed anti-prion activity in ScN2a cells. A compound in this series featuring a p-acetamidophenyl group, which is structurally similar to the this compound backbone, maintained a fair level of activity (EC50 = 8.5 µM) nih.gov. This finding suggests that the acetamidophenyl group is a favorable moiety for anti-prion effects and that phenolic groups are not a strict requirement for activity in this class of compounds nih.gov. These preclinical findings highlight that the broader chemical space encompassing aryl piperazine and acetamide moieties warrants further investigation for the development of novel anti-prion therapeutics.

Table 3: Anti-prion Activity of Structurally Related Compound Classes

Compound Class Key Structural Features In Vitro Model Notable Findings Reference
Chloroquine Analogues Piperazine unit with a terminal aromatic substituent Not specified Activity requires an aromatic substituent on the piperazine ring. nih.gov
2-Aminothiazoles p-acetamidophenyl group ScN2a cells The p-acetamidophenyl analogue maintained activity (EC50 = 8.5 µM), indicating the favorability of this moiety. nih.gov

Computational Chemistry and Molecular Modeling of N 4 1 Piperazinyl Phenyl Acetamide

Quantum Chemical Approaches (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been a primary tool for investigating the quantum chemical properties of N-[4-(1-Piperazinyl)phenyl]acetamide. These studies typically involve optimizing the molecular geometry to find the most stable conformation and analyzing the electronic structure. A common method employed is the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).

Key findings from DFT calculations include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity. Analysis of these orbitals indicates that charge transfer can occur within the molecule.

Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, has been used to identify the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP highlights electronegative zones around the carbonyl oxygen and the piperazine (B1678402) nitrogens, suggesting these are likely sites for electrophilic interactions and hydrogen bonding. Calculated geometric parameters and vibrational frequencies from DFT studies have shown good agreement with experimental data. Time-dependent DFT (TD-DFT) has also been utilized to predict the UV-Vis spectrum of the compound, with results aligning well with experimental observations.

Table 1: DFT Calculation Parameters and Key Findings for this compound

ParameterDetailsReference
Computational Method Density Functional Theory (DFT)
Functional/Basis Set B3LYP/6-31G(d,p), B3LYP/6-311++G(d,p)
Key Analyses Molecular Geometry Optimization, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Vibrational Frequencies, UV-Vis Spectrum (TD-DFT)
Significant Findings Identification of reactive sites, prediction of charge transfer, good correlation with experimental data for geometry and spectra.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations have been employed to explore the potential binding modes and affinities of this compound with various biological targets. These computational techniques predict how a ligand (in this case, this compound) fits into the active site of a protein and the nature of the intermolecular interactions.

One area of focus has been its interaction with enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Docking studies have suggested that this compound can bind effectively within the active sites of these enzymes. For instance, simulations using AutoDock Vina predicted a binding energy of -8.5 kcal/mol for its interaction with COX-2. Another study reported a binding energy of -7.8 kcal/mol for the same target.

The predicted binding modes reveal specific interactions that stabilize the ligand-protein complex. Hydrogen bonds are commonly observed, for example, between the acetamide (B32628) group of the compound and key amino acid residues like ARG120 and TYR355 in the COX-2 active site. Additionally, a pi-pi stacking interaction with TYR385 has been noted. The piperazine moiety is also recognized as a significant contributor to binding, forming crucial interactions within the enzyme's active site. These findings provide a structural basis for the compound's potential biological activities and guide the design of more potent derivatives.

Table 2: Predicted Interactions of this compound with Biological Targets

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of InteractionsReference
Cyclooxygenase-2 (COX-2) -8.5Not specifiedHydrogen bonds
Cyclooxygenase-2 (COX-2) -7.8ARG120, TYR355, TYR385Hydrogen bonds, pi-pi stacking
5-Lipoxygenase (5-LOX) Not specifiedNot specifiedStrong binding affinity noted

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to distill the essential structural features of a molecule required for its biological activity. For this compound and its derivatives, pharmacophore models have been developed to serve as 3D queries for virtual screening of large chemical databases.

These models typically consist of a set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. For example, a four-feature pharmacophore model for piperazine-containing compounds, including this compound, has been reported, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic aliphatic feature, and one aromatic ring. The development of these models often utilizes software suites like Schrödinger.

Once a pharmacophore model is established and validated, it can be used to rapidly screen extensive compound libraries, numbering in the millions, to identify novel molecules that match the pharmacophoric features. This virtual screening approach has successfully identified new "hits"—compounds with the potential for similar or improved biological activity. Subsequent experimental evaluation of these hits has, in some cases, confirmed their activity, with some showing IC50 values in the low micromolar range. This integrated approach of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds for drug development. A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study has also been conducted on a series of related piperazine derivatives to understand the link between their structural properties and biological function, demonstrating good predictive power.

Table 3: Pharmacophore Features for this compound and Derivatives

Pharmacophore FeatureDescriptionRole in BindingReference
Hydrogen Bond Donor Typically the N-H group of the piperazine or acetamideForms hydrogen bonds with acceptor groups in the target protein
Hydrogen Bond Acceptor The carbonyl oxygen of the acetamide group or the tertiary nitrogen of the piperazineForms hydrogen bonds with donor groups in the target protein
Aromatic Ring The phenyl groupEngages in pi-pi stacking or hydrophobic interactions
Hydrophobic Group The piperazine ring or other aliphatic partsInteracts with hydrophobic pockets in the target protein

Derivatization Strategies for N 4 1 Piperazinyl Phenyl Acetamide Research Applications

Chemical Modification for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its suitability for a specific analytical method, such as chromatography or mass spectrometry. For N-[4-(1-Piperazinyl)phenyl]acetamide, modifications typically target the secondary amine of the piperazine (B1678402) moiety to alter properties like volatility, thermal stability, polarity, and spectroscopic characteristics.

Silylation is a chemical derivatization process that involves replacing an active hydrogen atom in a molecule with a silyl group, most commonly the trimethylsilyl (TMS) group. This technique is extensively used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

The primary site for silylation on this compound is the N-H bond of the secondary amine within the piperazine ring. The hydrogen on the amide nitrogen can also be replaced, though this is generally less reactive. The reaction typically involves a silylating agent, such as chlorotrimethylsilane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The introduction of a bulky, non-polar silyl group masks the polar N-H bond, reducing intermolecular hydrogen bonding and allowing the compound to be more readily vaporized for GC analysis. For instance, the derivatization of analogous compounds like N-(2-hydroxyphenyl)acetamide with silylating agents has been shown to produce more stable and volatile derivatives suitable for detailed structural analysis. researchgate.net

Table 1: Common Silylating Agents and Their Application

Silylating Agent Abbreviation Typical Application
Chlorotrimethylsilane TMCS General purpose, often used with a base
N,O-Bis(trimethylsilyl)acetamide BSA Highly reactive, for amines and amides
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Very reactive, volatile byproducts
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA Forms stable TBDMS derivatives

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acyl halide or anhydride. For this compound, the secondary amine of the piperazine ring is a nucleophilic site readily susceptible to acylation. This modification is valuable for several analytical purposes.

Acylation can decrease the basicity and increase the lipophilicity of the molecule, which can significantly alter its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, specific acyl groups can be introduced to enhance detection. For example, derivatization with a fluorinated acylating agent can introduce a fluorophore, enabling highly sensitive fluorescence detection. Similarly, acylation with a chromophoric group can improve detection by UV-Vis spectrophotometry. A common strategy involves reacting the piperazine moiety with reagents like chlorobutyryl chloride to form an amide linkage, which serves as a handle for further modifications or for tuning analytical properties. nih.gov

Table 2: Examples of Acylation Reactions for Piperazine Moieties

Acylating Agent Purpose Resulting Derivative
Acetic Anhydride General modification, alters polarity N-acetylated piperazine
Dansyl Chloride Fluorescence labeling Dansylated piperazine derivative
Chlorobutyryl Chloride Intermediate for further synthesis N-(4-chlorobutyryl)piperazine derivative
Trifluoroacetic Anhydride (TFAA) Improves volatility for GC N-trifluoroacetylated piperazine

Alkylation is the transfer of an alkyl group from one molecule to another. The secondary amine of the piperazine ring in this compound can be readily alkylated using various alkylating agents, such as alkyl halides or benzyl halides, often in the presence of a weak base like potassium carbonate to neutralize the acid byproduct. nih.govresearchgate.net

This derivatization is a powerful tool for structure-activity relationship (SAR) studies and for modifying the physicochemical properties of the molecule for analytical separation. researchgate.net Introducing different alkyl groups (e.g., methyl, ethyl, benzyl) can systematically alter the compound's lipophilicity, size, and basicity. nih.govresearchgate.net These changes directly impact chromatographic retention times and can be used to optimize separation from other components in a complex matrix. The reaction conditions, including the choice of solvent, temperature, and base, can be controlled to achieve high yields and selectivity for the N-alkylated product. researchgate.netmdpi.com For example, reactions of piperazine derivatives with substituted benzyl chlorides in a solvent like methylene dichloride can proceed smoothly to yield the corresponding N-benzyl derivatives. researchgate.net

Table 3: Alkylation Conditions for Piperazine Derivatives

Alkylating Agent Base Solvent Typical Outcome
Methyl Iodide K₂CO₃ Acetonitrile (B52724) N-methylation
Benzyl Bromide K₂CO₃ DMF N-benzylation
Ethyl Bromoacetate NaHCO₃ Ethanol N-ethoxycarbonylmethylation

Synthesis of Hybrid Molecules for Multi-Target Approaches

The this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of hybrid molecules. A hybrid molecule is a single chemical entity designed to interact with multiple biological targets, which can lead to improved efficacy, a better side-effect profile, or the ability to overcome drug resistance. The piperazine ring serves as a versatile and synthetically tractable linker to connect the acetamide (B32628) pharmacophore with other biologically active moieties.

One prominent strategy involves linking the piperazine nitrogen to another heterocyclic system known for a specific biological activity. For example, researchers have synthesized hybrid molecules combining piperazine and quinazolinone structures to create novel compounds with significant antimicrobial properties. ijpras.com In this approach, the piperazine unit of a molecule analogous to this compound is acylated and then reacted with various anilines to produce a library of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives. ijpras.com

Table 4: Examples of Hybrid Molecules Based on a Piperazine Linker

Hybrid Molecule Class Linked Pharmacophore Therapeutic Target/Application
Quinazolinone-Piperazine Hybrids Quinazolinone Antimicrobial Agents
Fluoroquinolone-Thiazolidinedione Hybrids Thiazolidinedione Anticancer (Topoisomerase Inhibition)
1,2,4-Triazole-Amide Hybrids 1,2,4-Triazole Anticonvulsant (GABAA Receptor Modulation)

Future Research Directions and Unexplored Avenues in N 4 1 Piperazinyl Phenyl Acetamide Research

Elucidation of Undetermined Molecular Mechanisms of Action

A primary avenue for future investigation is the precise determination of the molecular mechanisms underpinning the biological activities of N-[4-(1-Piperazinyl)phenyl]acetamide and its derivatives. The broader class of piperazine-containing compounds is known to interact with a wide array of molecular targets, but the specific interactions of this compound are not fully characterized.

Research on analogous structures suggests several potential mechanisms that warrant investigation:

Enzyme and Receptor Modulation : The piperazine (B1678402) moiety is a common feature in molecules targeting central nervous system (CNS) receptors. researchgate.net Derivatives have been shown to interact with neurotransmitter systems, including serotonergic and dopaminergic pathways, suggesting a potential role in neuropharmacology. nih.govontosight.ainih.gov Furthermore, some phenylacetamide derivatives with a piperazine group are speculated to modulate the activity of voltage-sensitive sodium channels. The core structure also allows for potential binding to enzymes, where the piperazine ring can form crucial hydrogen bonds with target proteins. researchgate.net

Signaling Pathway Inhibition : Structurally similar compounds have been found to inhibit key cancer signaling pathways. For instance, novel piperazine derivatives have demonstrated the ability to suppress the PI3K/AKT and Src family kinase pathways, which are central to cancer cell survival and proliferation. By blocking these pathways, such compounds can induce caspase-dependent apoptosis in cancer cells.

Protein-Protein Interaction Inhibition : The piperazine scaffold can be functionalized to disrupt critical protein-protein interactions. For example, a more complex derivative, N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide, has been identified as a potent inhibitor of the S100A2-p53 interaction, which is relevant in pancreatic cancer.

Inflammatory Pathway Modulation : In the context of inflammation and bone metabolism, related molecules like N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) have been shown to attenuate osteoclastogenesis by downregulating TRAF6, a key signaling molecule in the RANKL pathway.

Future research should employ techniques such as chemical proteomics, thermal proteome profiling, and affinity chromatography to identify the direct binding partners of this compound. nih.gov Subsequent validation through cellular and in vivo models will be crucial to confirm these mechanisms and understand their therapeutic implications.

Potential Molecular Target ClassSpecific Examples from Analogous CompoundsImplied Therapeutic Area
CNS Receptors Serotonin (5-HT1A) Receptors, Dopamine ReceptorsPsychiatry, Neurology
Kinase Enzymes PI3K/AKT Pathway, Src Family KinasesOncology
Signaling Adaptor Proteins TRAF6Inflammatory Diseases, Bone Disorders
Ion Channels Voltage-Sensitive Sodium ChannelsNeurology (e.g., Epilepsy)
Tumor Suppressor Interactors S100A2 (disrupting S100A2-p53 interaction)Oncology

Advanced Structural Optimization Based on Emerging SAR Data

The versatile structure of this compound offers numerous opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader piperazine class provide a roadmap for this optimization. benthamdirect.combenthamdirect.com

Key areas for structural modification include:

N-1 and N-4 Positions of the Piperazine Ring : These positions are critical for modulating biological activity. benthamdirect.com Substitutions at the N-4 position, which is unsubstituted in the parent compound, can significantly alter target affinity and physicochemical properties. For instance, adding bulky or aromatic groups can introduce new interactions with target proteins, while incorporating polar groups can improve solubility. researchgate.net

The Phenyl Ring : The phenyl ring of the acetamide moiety can be substituted with various functional groups. Halogenation or the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, affecting its binding affinity and metabolic stability. researchgate.net

The Acetamide Group : Modifications to the acetamide group, such as replacing it with other linkers or functional groups, could lead to novel interactions with biological targets. ontosight.ai

Emerging SAR data from related piperazine derivatives consistently shows that even minor structural changes can lead to significant shifts in biological activity. For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperidine (B6355638) ring with a piperazine dramatically altered the affinity for the sigma-1 receptor. acs.orgnih.gov Similarly, studies on anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that the nature of the substituent on the phenyl ring was crucial for activity. nih.gov Future optimization of this compound should therefore involve the systematic exploration of these chemical spaces, guided by computational modeling and high-throughput screening.

Structural MoietyPotential Modification StrategyDesired Outcome
Piperazine Ring (N-4) Addition of alkyl, aryl, or heterocyclic groupsEnhanced target binding, improved selectivity, altered solubility
Phenyl Ring Introduction of halogens, methoxy, or nitro groupsIncreased potency, modified pharmacokinetic profile
Acetamide Linker Replacement with sulfonamide or other bioisosteresNovel target interactions, improved metabolic stability

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperazine scaffold is a cornerstone in medicinal chemistry, found in drugs with a vast range of therapeutic uses. researchgate.netrsc.org This versatility suggests that this compound could be a valuable lead compound for diseases beyond its initially explored activities.

Future research should investigate its potential in:

Oncology : Numerous piperazine derivatives exhibit potent anticancer activity. tubitak.gov.trunimi.it They have been incorporated into kinase inhibitors and molecules that induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.govmdpi.com Given the established role of the piperazine scaffold in approved anticancer drugs, evaluating this compound and its optimized derivatives against a panel of cancer cell lines is a logical next step. tubitak.gov.tr

Neurodegenerative Disorders : There is growing interest in piperazine derivatives for the treatment of conditions like Alzheimer's and Parkinson's disease. nih.gov Some analogs have shown neuroprotective effects by targeting enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE-1), or by modulating pathways involved in synaptic stability. nih.govresearchgate.netmdpi.com For instance, piperazine itself has been shown to potentiate TRPC6 channels, which play a role in memory formation and are implicated in Alzheimer's disease. nih.gov

Central Nervous System Disorders : The piperazine moiety is a key component of many antipsychotic, antidepressant, and anxiolytic drugs. researchgate.netnih.gov Studies on new piperazine derivatives have demonstrated anxiolytic and antidepressant-like effects, often mediated through the serotonergic system. nih.gov This suggests that this compound could be a scaffold for developing novel CNS-active agents.

Infectious Diseases : The piperazine core is also present in various antimicrobial, antifungal, and antiviral agents. researchgate.netresearchgate.net Its ability to be easily modified allows for the creation of compounds that can target specific pathways in pathogens.

Therapeutic AreaRationale Based on Piperazine ScaffoldExamples of Activity in Analogs
Oncology Core structure in many FDA-approved anticancer drugs. tubitak.gov.trKinase inhibition, apoptosis induction, cytotoxicity. nih.govnih.gov
Neurodegenerative Diseases Ability to cross the blood-brain barrier and interact with CNS targets.AChE/BACE-1 inhibition, neuroprotection. nih.govmdpi.com
Psychiatry Known interactions with monoamine pathways. researchgate.netAnxiolytic and antidepressant-like effects. nih.gov
Infectious Diseases Broad-spectrum activity of various derivatives.Antiviral, antibacterial, antifungal properties. researchgate.netresearchgate.net

Integration of Systems Biology and Network Pharmacology for Comprehensive Understanding

To fully unlock the therapeutic potential of this compound, future research must move beyond a single-target approach and embrace a more holistic perspective. Systems biology and network pharmacology are powerful disciplines that can provide a comprehensive view of how a drug affects complex biological systems. nih.gov

This integrated approach involves several key strategies:

Multi-Omics Data Integration : By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a detailed picture of the cellular response to the compound. nih.govpharmalex.com This can reveal not only the primary target but also off-target effects and downstream pathway modulations, offering insights into both efficacy and potential side effects. nih.govnortheastern.edu

Network Analysis : Network pharmacology constructs and analyzes complex networks of drug-target-disease interactions. youtube.com For this compound, this would involve predicting potential targets based on its chemical structure and then mapping these targets onto known disease pathways. This can help identify the most relevant therapeutic indications and elucidate the compound's polypharmacological effects—its ability to act on multiple targets simultaneously.

Predictive Modeling : Integrating multi-omics data with artificial intelligence (AI) and machine learning can create predictive models for drug efficacy and patient response. northeastern.eduardigen.com This can help stratify patient populations and identify biomarkers that predict whether an individual is likely to respond to a therapy based on the compound.

By applying these systems-level approaches, the scientific community can accelerate the development of this compound, moving from a single molecule to a well-understood therapeutic candidate with a clearly defined mechanism of action and a rationally selected disease indication. pharmalex.com

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of N-[4-(1-Piperazinyl)phenyl]acetamide?

Answer:
Key steps include:

  • Coupling reactions : React 4-(1-piperazinyl)aniline with acetyl chloride or acetic anhydride under controlled pH (e.g., using triethylamine as a base) to minimize side reactions .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^{13}C NMR (e.g., characteristic amide proton at δ 8.2–8.5 ppm) .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acetylating agent) and reflux in anhydrous solvents (e.g., THF) under nitrogen .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Answer:
Strategies include:

  • Dose-response profiling : Conduct in vitro assays (e.g., COX-2 inhibition or serotonin receptor binding) across a wide concentration range (nM–µM) to identify biphasic effects .
  • Species-specific models : Compare rodent vs. human cell lines (e.g., SH-SY5Y neurons) to assess interspecies variability in receptor affinity .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify confounding factors like solvent choice (DMSO vs. saline) .

Basic: Which analytical techniques are critical for characterizing this compound metabolites?

Answer:

  • LC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate metabolites. Monitor for m/z 276.37 (parent ion) and fragmentation patterns (e.g., loss of acetamide group) .
  • High-resolution NMR : Assign 19^{19}F or 13^{13}C signals in deuterated DMSO to track metabolic modifications (e.g., sulfonation or hydroxylation) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in active sites .

Advanced: What experimental designs are effective for establishing structure-activity relationships (SAR) in this compound analogs?

Answer:

  • Substituent variation : Synthesize derivatives with modifications at the piperazinyl (e.g., methyl, fluoro) or phenyl rings (e.g., nitro, methoxy). Test for potency shifts in receptor-binding assays .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .
  • Free-energy perturbation (FEP) : Perform molecular dynamics simulations to predict binding affinities for novel analogs .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

  • Hepatotoxicity : Use HepG2 cells incubated with 10–100 µM compound for 24–48 hours; measure ALT/AST release via ELISA .
  • Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction) .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC50_{50} < 10 µM indicates risk) .

Advanced: How can target deconvolution studies identify novel biological targets for this compound?

Answer:

  • Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays in brain lysates; identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., 5-HT1A_{1A} or σ receptors) in HEK293T cells and measure activity loss .
  • Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .

Basic: What formulation strategies improve the aqueous solubility of this compound?

Answer:

  • Co-solvents : Use 10–20% PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility in preclinical studies .
  • Salt formation : Prepare hydrochloride salts via reaction with HCl gas in ethanol .
  • Nanoemulsions : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: How can researchers address discrepancies in pharmacokinetic data between rodent and primate models?

Answer:

  • Allometric scaling : Adjust doses based on body surface area and metabolic rate differences (e.g., 10 mg/kg in mice ≈ 4 mg/kg in monkeys) .
  • Microsomal stability : Compare liver microsome half-lives across species to predict clearance rates .
  • PBPK modeling : Use GastroPlus or Simcyp to simulate absorption/distribution differences due to plasma protein binding .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD50_{50} > 500 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What computational methods predict off-target interactions of this compound?

Answer:

  • Docking simulations : Use AutoDock Vina to screen against the ChEMBL database (≥50,000 targets) .
  • Machine learning : Train Random Forest models on Tox21 datasets to flag potential hepatotoxicity .
  • Network pharmacology : Map compound-target-disease networks using STRING or KEGG pathways .

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